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molecular formula C18H19N3O B8805529 N-(1H-benzimidazol-2-yl)-4-tert-butylbenzamide

N-(1H-benzimidazol-2-yl)-4-tert-butylbenzamide

Cat. No. B8805529
M. Wt: 293.4 g/mol
InChI Key: GUJKJYDDCKTWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04011236

Procedure details

Following the above procedure, using as reactants benzoyl chloride and equivalent quantities of 2-amino-5-dodecyloxybenzimidazole, 2-amino-4-phenylbenzimidazole, 2-amino-1-(n-butyl)benzimidazole, 2-amino-1-phenylbenzimidazole, or 2-amino-1-(methoxycarbonyl)benzimidazole, there is obtained as a product, N-(5-dodecyloxybenzimidazol-2-yl)-4-benzamide, N-(4-phenylbenzimidasol-2-yl)-4-benzamide, N-(1-n-butyl) benzimidazol-2-yl)-4-benzamide, N-(1-phenyl)benzimidazol-2-yl)-4-benzamide, or N-(1-methoxycarbonyl)benzimidazol-2-yl)-4-benzamide, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-amino-5-dodecyloxybenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-amino-4-phenylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
N-(5-dodecyloxybenzimidazol-2-yl)-4-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
N-(4-phenylbenzimidasol-2-yl)-4-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
4-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:10][C:11]1[NH:12][C:13]2[CH:19]=[C:18](OCCCCCCCCCCCC)[CH:17]=[CH:16][C:14]=2[N:15]=1.NC1N[C:36]2[C:42]([C:43]3C=CC=CC=3)=[CH:41]C=CC=2N=1.NC1N(CCCC)C2C=CC=CC=2N=1.NC1N(C2C=CC=CC=2)C2C=CC=CC=2N=1.NC1N(C(OC)=O)C2C=CC=CC=2N=1>>[N:12]1[C:13]2[CH:19]=[CH:18][CH:17]=[CH:16][C:14]=2[NH:15][C:11]=1[NH:10][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][C:5]([C:42]([CH3:43])([CH3:36])[CH3:41])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Step Two
Name
4-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
4-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2-amino-5-dodecyloxybenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC(=C2)OCCCCCCCCCCCC
Step Five
Name
2-amino-4-phenylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2C2=CC=CC=C2
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=C(N1CCCC)C=CC=C2
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=C(N1C1=CC=CC=C1)C=CC=C2
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC2=C(N1C(=O)OC)C=CC=C2
Step Nine
Name
N-(5-dodecyloxybenzimidazol-2-yl)-4-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
N-(4-phenylbenzimidasol-2-yl)-4-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
4-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
there is obtained as a product

Outcomes

Product
Name
Type
Smiles
N1=C(NC2=C1C=CC=C2)NC(C2=CC=C(C=C2)C(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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